2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid CAS number
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid CAS number
2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1): A Technical Guide on Synthesis, Bioisosterism, and Therapeutic Applications
Executive Summary
In contemporary rational drug design, the modulation of physicochemical properties—such as pKa, lipophilicity, and metabolic stability—is paramount. 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS: 1042703-32-1) has emerged as a highly specialized building block and pharmaceutical intermediate[1]. By leveraging the unique stereoelectronic properties of fluorine, this compound serves as a powerful bioisostere for carboxylic acids and a metabolically shielded phenol motif, finding critical applications in the development of aldose reductase inhibitors and Selective Estrogen Receptor Modulators (SERMs)[2][3].
This whitepaper details the physicochemical profile, mechanistic rationale, and self-validating synthetic protocols required to utilize this compound effectively in drug development workflows.
Physicochemical Profiling
Understanding the baseline metrics of 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid is essential for downstream chromatographic purification and formulation. The quantitative data is summarized below[1]:
| Property | Value |
| Chemical Name | 2-(3,5-Difluoro-4-hydroxyphenyl)acetic acid |
| CAS Number | 1042703-32-1 |
| Molecular Formula | C8H6F2O3 |
| Molecular Weight | 188.13 g/mol |
| Purity Standard | ≥ 96.0% (Typical commercial specification) |
| Physical Form | Solid |
| Structural Class | Halogenated Phenolic Acid |
The Bioisosteric Rationale: pKa Tuning and Metabolic Shielding
The strategic placement of two fluorine atoms adjacent to a phenolic hydroxyl group fundamentally alters the molecule's electronic landscape.
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Causality of pKa Lowering: An unsubstituted phenol typically exhibits a pKa of ~10, while a standard carboxylic acid has a pKa of ~4.5. The highly electronegative fluorine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 5.5–6.0[3].
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Therapeutic Advantage: This lowered pKa allows the difluorophenol motif to mimic the ionization state and electrostatic interactions of a carboxylic acid at physiological pH. Concurrently, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and oral bioavailability compared to highly polar carboxylates[3]. Furthermore, the steric bulk of the ortho-fluorines acts as a "metabolic shield," sterically hindering Phase II metabolizing enzymes (e.g., UGTs) from glucuronidating the phenol, thereby extending the drug's half-life[2].
Synthetic Methodologies & Experimental Protocols
Synthesizing CAS 1042703-32-1 requires strict regiocontrol to avoid over-oxidation of the electron-rich phenol. Below is the field-proven methodology for direct electrophilic fluorination.
Route A: Direct Electrophilic Fluorination (Preferred)
Mechanistic Causality: The hydroxyl group at C4 is strongly activating and ortho/para directing. Because the C1 position is occupied by the acetic acid moiety, electrophilic attack is strictly directed to the ortho positions (C3 and C5). To prevent the oxidative dearomatization (quinone formation) typically caused by harsh reagents like
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous acetonitrile under an inert argon atmosphere. The inert atmosphere is critical to suppress background oxidative side reactions.
-
Reagent Addition: Cool the reactor to 0 °C. Slowly add 2.1 equivalents of the N-F fluorinating agent (e.g., N,N'-difluoro-2,2'-bipyridinium bistetrafluoroborate)[4]. The low temperature controls the exothermic electrophilic transfer of
and prevents polymerization. -
Validation Checkpoint (Self-Validating System): Allow the reaction to warm to room temperature. Monitor the reaction strictly via LC-MS. The system is self-validating: the starting material (
151, [M-H]⁻) will first convert to a mono-fluoro intermediate ( 169, [M-H]⁻). Do not quench the reaction until the 169 peak is fully consumed and replaced entirely by the di-fluoro product peak at 187 ([M-H]⁻). If the mono-fluoro intermediate persists after 4 hours, titrate an additional 0.1 eq of the N-F reagent. -
Quenching & Isolation: Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid.
Route B: Cross-Coupling from Pre-Fluorinated Precursors
When direct fluorination is not viable, the compound can be synthesized starting from 4-bromo-2,6-difluorophenol. The phenol is first protected (e.g., as a MOM or benzyl ether), followed by a Palladium-catalyzed cross-coupling with a dialkyl malonate, and subsequent hydrolysis/decarboxylation to yield the acetic acid derivative[6].
Mechanistic & Workflow Visualization
Synthetic routes and therapeutic applications of CAS 1042703-32-1.
Applications in Advanced Therapeutics
1. Bioisosteric Replacement in Aldose Reductase Inhibitors In the pursuit of treating diabetic complications, aldose reductase (AR) inhibitors historically relied on carboxylic acid pharmacophores, which suffered from poor cellular penetration. By substituting the carboxylic acid with a[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivative, researchers successfully mimicked the acid's binding affinity while drastically improving lipophilicity. This bioisosteric swap resulted in a 5-fold increase in in vitro AR inhibitory potency, validating the 3,5-difluoro-4-hydroxyphenyl motif as a superior pharmacophore[3].
2. Structural Tuning in Selective Estrogen Receptor Modulators (SERMs) In oncology and women's health, 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid is utilized to synthesize next-generation benzopyran SERMs, such as acolbifene analogs (e.g., OP-1038 and OP-1074 developed by Olema Pharmaceuticals)[2][4]. The integration of the difluorophenol ring specifically modulates the hydrogen-bonding network within the Estrogen Receptor (ER) binding pocket, fine-tuning the antagonistic profile of the drug. Furthermore, the steric hindrance of the fluorine atoms protects the phenolic hydroxyl from rapid phase II conjugation, improving the pharmacokinetic half-life of the therapeutic[2].
References
-
Chemsrc. "CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid." Available at:[Link]
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PubMed / J Med Chem. "[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor." (2004). Available at:[Link]
- Google Patents. "WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof." (Olema Pharmaceuticals).
-
Beilstein Journal of Organic Chemistry. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." (2021). Available at:[Link]
- Google Patents. "CN102123992A - Substituted phenylureas and phenylamides as ligands for the vanilloid receptor.
Sources
- 1. CAS#:1042703-32-1 | (3,5-Difluoro-4-hydroxyphenyl)acetic acid | Chemsrc [chemsrc.com]
- 2. WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 3. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014203132A1 - Substituted benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. CN106243037A - ä½ä¸ºé¦èç±»ååç©åä½ä¹é ä½çå代çè¯åºè²åè¯åºé °èº - Google Patents [patents.google.com]
